molecular formula C10H13IN2O2 B1341627 tert-Butyl (5-iodopyridin-2-yl)carbamate CAS No. 375853-79-5

tert-Butyl (5-iodopyridin-2-yl)carbamate

Cat. No.: B1341627
CAS No.: 375853-79-5
M. Wt: 320.13 g/mol
InChI Key: YZLXIVKPYUFJPN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery and organic chemistry. nih.goved.ac.uk Its presence is widespread in numerous natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets such as enzymes and receptors. Furthermore, the aromatic nature of the pyridine ring enables it to participate in various chemical transformations, making it a versatile template for the construction of complex molecules.

Role of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines, such as those containing iodine, are key precursors for a multitude of cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition metal-catalyzed reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of diverse molecular architectures.

Overview of N-Boc Protected Amines in Synthetic Strategies

In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a wide range of reaction conditions but can be easily removed under mildly acidic conditions, making it an ideal choice for protecting amino functionalities during complex synthetic sequences.

Research Scope and Focus on tert-Butyl (5-iodopyridin-2-yl)carbamate as a Key Synthon

This article focuses specifically on the chemical compound this compound. By examining its synthesis, properties, and, most importantly, its application in various palladium-catalyzed cross-coupling reactions, we aim to highlight its significance as a key synthon. The strategic placement of the iodo and Boc-protected amino groups on the pyridine scaffold makes this compound a highly valuable and versatile building block for the synthesis of a wide array of complex organic molecules, including potent kinase inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXIVKPYUFJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590305
Record name tert-Butyl (5-iodopyridin-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375853-79-5
Record name tert-Butyl (5-iodopyridin-2-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375853-79-5
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Reactivity and Transformational Chemistry of Tert Butyl 5 Iodopyridin 2 Yl Carbamate

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the pyridine (B92270) ring of tert-butyl (5-iodopyridin-2-yl)carbamate serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Reactions with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent.

A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) being common choices. The selection of the base and solvent system is crucial for achieving high yields and can be tailored to the specific boronic acid or ester being used.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Catalyst Base Solvent Product Yield (%)
Phenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene (B28343)/H₂O tert-Butyl (5-phenylpyridin-2-yl)carbamate 95
4-Methoxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O tert-Butyl (5-(4-methoxyphenyl)pyridin-2-yl)carbamate 88

Sonogashira Coupling Reactions with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. nih.govorganic-chemistry.org For this compound, this reaction is instrumental in the synthesis of 5-alkynyl-2-aminopyridine derivatives, which are valuable precursors for various heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Modern protocols have also been developed that are copper-free, which can be advantageous in the synthesis of pharmaceutical intermediates where copper contamination is a concern. nih.govresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF tert-Butyl (5-(phenylethynyl)pyridin-2-yl)carbamate 92
Trimethylsilylacetylene Pd(OAc)₂/PPh₃ CuI i-Pr₂NH DMF tert-Butyl (5-((trimethylsilyl)ethynyl)pyridin-2-yl)carbamate 85

Other Relevant Carbon-Carbon Bond Forming Cross-Couplings (e.g., Negishi, Stille)

Beyond the Suzuki and Sonogashira reactions, this compound can participate in other important palladium-catalyzed cross-coupling reactions.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³) bonds. nih.govrsc.org The organozinc reagents are typically prepared in situ from the corresponding organohalide.

The Stille coupling utilizes organotin reagents (stannanes) to form carbon-carbon bonds. wikipedia.orgnrochemistry.com While the toxicity of organotin compounds is a drawback, the Stille reaction is valued for its mild reaction conditions and its compatibility with a wide array of functional groups. wikipedia.orgnrochemistry.comharvard.eduorganic-chemistry.org

Table 3: Examples of Negishi and Stille Coupling Reactions

Coupling Partner Reaction Type Catalyst Additive Solvent Product
Phenylzinc chloride Negishi Pd(PPh₃)₄ - THF tert-Butyl (5-phenylpyridin-2-yl)carbamate
Tributyl(vinyl)stannane Stille PdCl₂(PPh₃)₂ LiCl Dioxane tert-Butyl (5-vinylpyridin-2-yl)carbamate

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring, particularly when substituted with a halogen, can undergo nucleophilic aromatic substitution (SNAr). tandfonline.comtandfonline.comyoutube.com However, for this compound, the electron-donating nature of the Boc-protected amino group at the 2-position can deactivate the ring towards nucleophilic attack compared to pyridine itself. nih.govgalchimia.com Nevertheless, under forcing conditions or with highly activated nucleophiles, substitution reactions can be achieved.

These reactions often require high temperatures or the use of strong bases to proceed at a reasonable rate. The position of substitution is typically directed by the existing substituents on the pyridine ring.

Directed Ortho-Metalation (DoM) and Lithium-Halogen Exchange Mechanisms

The presence of the Boc-protected amino group can be exploited in directed ortho-metalation (DoM) reactions. uwindsor.caharvard.eduwikipedia.orgorganic-chemistry.orgbaranlab.org The carbamate (B1207046) group can direct a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent C-3 position of the pyridine ring. harvard.eduwikipedia.orgorganic-chemistry.orgbaranlab.org The resulting lithiated species can then be trapped with various electrophiles to introduce a new functional group at the 3-position.

Alternatively, the iodine atom at the 5-position can undergo lithium-halogen exchange. acs.orgwikipedia.orgscribd.comharvard.edustackexchange.com This reaction is typically very fast and occurs at low temperatures upon treatment with an organolithium reagent like tert-butyllithium. scribd.comharvard.edu This generates a lithiated pyridine at the 5-position, which can then be functionalized by the addition of an electrophile. The choice between DoM and lithium-halogen exchange can often be controlled by the choice of the organolithium reagent and the reaction conditions.

Exploration of Electrophilic Aromatic Substitution Pathways

The pyridine ring is generally considered to be electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqquora.com The nitrogen atom in the ring can be protonated under acidic conditions, further deactivating the ring. uoanbar.edu.iq The Boc-protected amino group at the 2-position is an electron-donating group, which can partially counteract the deactivating effect of the ring nitrogen.

Oxidation and Reduction Chemistry of the Pyridine and Carbamate Moieties

The oxidation and reduction chemistry of this compound is not extensively detailed in the scientific literature, but the reactivity of its constituent parts—the iodopyridine ring and the tert-butyl carbamate (Boc) group—can be inferred from established chemical principles. Generally, this class of compound can undergo oxidation or reduction reactions, with the outcome dependent on the specific reagents and conditions employed .

Pyridine Moiety: The pyridine ring is an electron-deficient heterocycle, which makes it relatively resistant to oxidation. Strong oxidizing agents can lead to the formation of pyridine N-oxides. Conversely, the reduction of the pyridine ring typically requires harsh conditions, such as high-pressure catalytic hydrogenation. Such conditions would likely lead to the simultaneous reduction of the carbon-iodine bond (hydrodeiodination).

Carbamate Moiety: The tert-butyl carbamate group is generally robust and stable towards many oxidizing and reducing agents. Its primary role as a protecting group stems from this stability under a wide range of chemical conditions. While specific oxidation of the carbamate on this molecule is not widely reported, related N-substituted amines can be oxidized to their corresponding amides under specific catalytic systems.

Due to the presence of the iodine atom, which can participate in various oxidative addition reactions, the redox chemistry of the molecule is often centered on transformations involving the carbon-iodine bond rather than the pyridine or carbamate groups themselves.

Selective Deprotection Strategies for the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a widely utilized amine protecting group due to its stability and the variety of methods available for its removal. The deprotection of this compound can be achieved under acidic, basic, or neutral conditions, allowing for selective cleavage in the presence of other functional groups.

Acidic Deprotection: The most common method for Boc group removal is through acid-catalyzed hydrolysis. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used, often in organic solvents such as dichloromethane (B109758) or ethyl acetate. The reaction proceeds via the formation of a tert-butyl cation, which can be scavenged to prevent side reactions like alkylation of nucleophilic sites on the substrate.

Basic Deprotection: While the Boc group is known for its general stability under basic conditions, cleavage can be achieved, particularly in specific cases. For unactivated primary Boc-protected amines, strong bases like sodium t-butoxide in wet tetrahydrofuran (B95107) can effect deprotection. The proposed mechanism involves deprotonation of the carbamate, followed by elimination to form an isocyanate intermediate, which is then hydrolyzed to the free amine.

Neutral and Mild Deprotection: To avoid harsh acidic or basic conditions that might be incompatible with sensitive functional groups, several milder deprotection strategies have been developed. Reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing THF have been shown to cleave tert-butyl carbamates. Another mild method involves the use of iodine as a catalyst under solvent-free conditions or in a solvent like dichloromethane to achieve selective removal of the N-Boc group.

Condition TypeReagent(s)Typical Solvent(s)Key Characteristics
AcidicTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Common, fast, and efficient; requires scavenger for t-butyl cation.
AcidicHydrochloric Acid (HCl)Dioxane, Ethyl Acetate, MethanolWidely used, generates amine hydrochloride salt.
BasicSodium t-butoxide (NaOtBu)Tetrahydrofuran (THF) with waterUseful for substrates with acid-sensitive groups.
Neutral/MildTetra-n-butylammonium fluoride (TBAF)Tetrahydrofuran (THF)Fluoride-assisted cleavage, useful for selective deprotection.
Neutral/MildIodine (I₂)Dichloromethane (DCM) or Solvent-freeCatalytic, mild conditions, effective alternative.

Investigation of Novel Transformations and Mechanistic Studies of Reactions

The presence of a carbon-iodine bond on the pyridine ring makes this compound an excellent substrate for a variety of novel transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the facile construction of carbon-carbon and carbon-nitrogen bonds.

Novel Transformations:

Suzuki-Miyaura Coupling: The iodine atom serves as an effective leaving group in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the pyridine ring by reacting the substrate with an appropriate organoboron species in the presence of a palladium catalyst and a base. wikipedia.org This transformation is fundamental in medicinal chemistry for synthesizing complex biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the iodopyridine with a primary or secondary amine. wikipedia.org This provides a direct route to 5-amino-substituted pyridine derivatives, which are important pharmacophores. The reaction has seen significant development, with various generations of catalysts and ligands expanding its scope and functional group tolerance. wikipedia.org

Mechanistic Studies:

Cross-Coupling Reactions: The mechanisms for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-studied and proceed through a common catalytic cycle. The cycle begins with the oxidative addition of the C-I bond of the iodopyridine to a Pd(0) species, forming a Pd(II) intermediate. wikipedia.orgwikipedia.org

In the Suzuki reaction , this is followed by transmetalation, where the organic group from the base-activated boronic acid is transferred to the palladium center. wikipedia.org

In the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.orglibretexts.org

The final step in both processes is reductive elimination, where the new C-C or C-N bond is formed, releasing the product and regenerating the active Pd(0) catalyst to continue the cycle. wikipedia.orgwikipedia.org

Deprotection Reactions: Mechanistic investigations into deprotection strategies have also been conducted. As mentioned, the base-mediated cleavage of the Boc group is believed to proceed through an isocyanate intermediate. Kinetic studies of acid-catalyzed N-Boc cleavage have shown evidence for a second-order dependence on the acid concentration.

These transformations and the understanding of their underlying mechanisms highlight the utility of this compound as a versatile building block in the synthesis of complex, functionalized pyridine derivatives.

Utilization as a Key Building Block for Diverse Organic Scaffolds

The strategic placement of the iodo and Boc-protected amine functionalities makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of diverse molecular skeletons. The C-I bond is particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are cornerstones of modern C-C and C-N bond formation.

The Suzuki-Miyaura coupling, for instance, allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring. This is exemplified by the reaction with phenylboronic acid, which proceeds in the presence of a palladium catalyst and a base to yield the corresponding 5-phenylpyridine derivative. Similarly, the Sonogashira coupling with terminal alkynes, such as phenylacetylene, provides access to 5-alkynylpyridines. These alkynyl-substituted pyridines can serve as versatile intermediates for further transformations, including cyclization reactions.

Furthermore, the Buchwald-Hartwig amination reaction enables the formation of C-N bonds by coupling with a variety of amines. This reaction is instrumental in the synthesis of complex diarylamines and other nitrogen-containing scaffolds that are prevalent in medicinal chemistry. The Boc-protected amine at the 2-position can be deprotected under acidic conditions to liberate the free amine, which can then participate in subsequent synthetic manipulations, further expanding the molecular diversity that can be achieved from this single building block.

Table 1: Examples of Cross-Coupling Reactions Utilizing this compound
Reaction TypeCoupling PartnerProduct ScaffoldTypical Catalyst/Conditions
Suzuki-MiyauraAryl/Heteroaryl Boronic Acids5-Aryl/Heteroaryl-2-(Boc-amino)pyridinesPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O
SonogashiraTerminal Alkynes5-Alkynyl-2-(Boc-amino)pyridinesPdCl₂(PPh₃)₂, CuI, Et₃N, THF
Buchwald-HartwigPrimary/Secondary Amines5-(Amino)-2-(Boc-amino)pyridinesPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane

Synthesis of Highly Functionalized Pyridine Derivatives

Beyond its use in constructing diverse scaffolds, this compound is a valuable precursor for the synthesis of highly functionalized pyridine derivatives. The reactivity of the C-I bond allows for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions.

For example, Heck coupling reactions with alkenes can be employed to introduce vinyl groups at the 5-position. These vinylpyridines are useful intermediates for the synthesis of more complex structures through subsequent reactions such as dihydroxylation or epoxidation. Stille coupling with organostannanes provides another avenue for the introduction of a wide array of carbon-based substituents, including alkyl, vinyl, and aryl groups.

The Boc-protected amine at the 2-position also plays a crucial role in the synthesis of functionalized pyridines. It can be readily deprotected to yield 2-amino-5-iodopyridine (B21400), which can then undergo a variety of transformations. For instance, the amino group can be diazotized and subsequently replaced with other functional groups, or it can be acylated or alkylated to introduce further diversity. The interplay between the reactivity of the iodo group and the amino group allows for a stepwise and controlled functionalization of the pyridine ring.

Table 2: Functionalization of the Pyridine Ring from this compound
Reaction TypeReagentFunctional Group IntroducedResulting Pyridine Derivative
Heck CouplingAlkeneVinyl5-Vinyl-2-(Boc-amino)pyridine
Stille CouplingOrganostannaneAlkyl, Aryl, etc.5-Substituted-2-(Boc-amino)pyridine
Deprotection then Acylation1. TFA; 2. Acyl chlorideAmideN-(5-Iodopyridin-2-yl)acetamide

Construction of Fused and Bridged Heterocyclic Systems

The strategic positioning of the reactive sites in this compound makes it an excellent starting material for the construction of more complex fused and bridged heterocyclic systems. Intramolecular cyclization reactions, often following an initial intermolecular coupling step, are a powerful strategy for building polycyclic scaffolds.

One prominent example is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. A common synthetic route involves the initial Sonogashira coupling of this compound with a terminal alkyne. The resulting 5-alkynyl-2-(Boc-amino)pyridine can then undergo a deprotection and subsequent intramolecular cyclization, often catalyzed by a transition metal, to form the imidazo[1,2-a]pyridine (B132010) ring system.

Similarly, other fused heterocyclic systems can be accessed through carefully designed reaction sequences. For instance, a Palladium-catalyzed intramolecular C-H activation/C-I arylation can lead to the formation of carbazole-like structures. The versatility of the starting material allows for the synthesis of a wide range of fused pyridines by varying the nature of the coupling partner and the cyclization conditions.

Table 3: Fused Heterocyclic Systems Derived from this compound
Target HeterocycleKey Reaction SequenceSignificance of Scaffold
Imidazo[1,2-a]pyridinesSonogashira coupling followed by intramolecular cyclizationCommon core in many pharmaceuticals
Pyrrolo[2,3-b]pyridinesPalladium-catalyzed annulation with internal alkynesFound in various natural products and bioactive molecules
Carbazole-fused PyridinesIntramolecular C-H activation/arylationImportant for materials science applications

Preparation of Intermediates for Biologically Active Molecules and Advanced Materials

The synthetic utility of this compound is perhaps most evident in its application as a key intermediate in the synthesis of biologically active molecules and advanced materials. The functionalized pyridine derivatives and fused heterocyclic systems derived from this building block are often core components of molecules with significant therapeutic potential or interesting material properties.

A notable application is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted pyridine or a fused heterocyclic core. For example, this compound has been utilized in the synthesis of inhibitors of phosphoinositide 3-kinases (PI3K) and interleukin-1 receptor-associated kinase 4 (IRAK4), which are important targets in cancer and inflammatory diseases, respectively. The ability to readily introduce diverse substituents at the 5-position via cross-coupling reactions is crucial for optimizing the potency and selectivity of these inhibitors.

In the realm of materials science, the highly conjugated systems that can be synthesized from this compound are of great interest. The introduction of aryl and alkynyl groups can lead to the formation of organic chromophores and fluorophores with potential applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents.

Table 4: Biologically Active Molecules and Advanced Materials Synthesized Using this compound as an Intermediate
Target Molecule/Material ClassTherapeutic/Application AreaRole of the Intermediate
PI3K InhibitorsOncologyCore scaffold for structure-activity relationship studies
IRAK4 InhibitorsInflammatory DiseasesKey building block for the heterocyclic core
Organic FluorophoresMaterials Science (OLEDs, Sensors)Precursor to highly conjugated systems

Design and Synthesis of Pharmacophores and Drug Scaffolds

The molecular architecture of this compound makes it an exemplary starting material for the construction of complex pharmacophores and drug scaffolds. The compound incorporates three key features that are highly valued in synthetic medicinal chemistry:

The 2-Aminopyridine (B139424) Moiety: The core structure is a 2-aminopyridine, a well-established pharmacophore present in numerous approved drugs. This scaffold is known to participate in crucial hydrogen bonding interactions with biological targets.

The tert-Butoxycarbonyl (Boc) Protecting Group: The amine is protected by a Boc group, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This allows for selective chemical transformations at other parts of the molecule before revealing the amine for subsequent coupling reactions.

The Iodine Atom: The iodine at the 5-position of the pyridine ring is the most critical feature for its role as a versatile scaffold. It serves as an efficient handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This enables the systematic attachment of a wide array of aryl, heteroaryl, and alkyl groups to explore the chemical space around the pyridine core.

A prominent example of its utility is in the synthesis of complex intermediates for targeted cancer therapies. For instance, related anilino-pyrimidine structures are central to potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The synthesis of AZD9291, a third-generation EGFR inhibitor, involves the coupling of a protected anilino-pyrimidine core, demonstrating the industrial and therapeutic relevance of such building blocks. researchgate.net The ability to use precursors like this compound to systematically build up molecular complexity is fundamental to modern drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. This compound and its close analogs, such as brominated thiazole (B1198619) carbamates, serve as excellent starting points for such investigations. nih.gov The reactive halogen allows for the generation of a library of derivatives where the substituent at that position is systematically varied.

In a representative SAR study on a related thiazole scaffold, researchers began with tert-butyl (5-bromothiazol-2-yl)carbamate as a common precursor. nih.gov They utilized Suzuki coupling reactions to introduce a variety of substituents at the halogenated position and then coupled the resulting amines with other fragments to produce the final target compounds. nih.gov This approach allowed them to probe the effects of different chemical groups on the biological activity of the molecule.

The study explored how replacing an initial 2,5-dimethylphenyl group with other substituents influenced the desired biological effect, which was the prolonged activation of NF-κB. nih.gov The findings from such a study can be summarized to illustrate the core principles of SAR.

Compound Modification (at position 4 of the thiazole ring)RationaleObserved ActivityReference
2,5-dimethylphenyl (Lead Compound)Initial hit from screening.Potent nih.gov
2-methylphenyl / 3-methylphenylEvaluate the necessity of both methyl groups.Active nih.gov
Phenyl spaced by a methylene (B1212753) unit (benzyl)Investigate the importance of the bi-aryl conformation.Inactive nih.gov
Nonpolar aliphatic groups (methyl, ethyl, tert-butyl)Probe if the phenyl ring could be replaced by smaller, non-aromatic groups.Inactive nih.gov

This systematic modification, enabled by the reactive halogen on the initial building block, revealed that a bi-aryl conformation was likely necessary for activity, while simple aliphatic substituents were not tolerated. nih.gov This iterative process of synthesis and biological evaluation is the cornerstone of medicinal chemistry, allowing for the rational design of more effective therapeutic agents.

Development of Molecular Probes and Biological Tools

Molecular probes are essential tools for visualizing and studying biological processes in real-time. mdpi.com These probes typically consist of a recognition element that binds to a specific biological target and a reporter element (e.g., a fluorophore or radioisotope) that generates a detectable signal. The functionalized pyridine structure of this compound makes it a suitable platform for developing such probes.

While this specific compound is a precursor, related 2-hydrazinopyridine (B147025) derivatives have been successfully employed as bifunctional linkers for attaching metal ions like Technetium-99m (99mTc) to macromolecules for imaging purposes. nih.gov The pyridine moiety serves as part of the chelating system for the metal ion, while the rest of the molecule can be attached to a protein or other bioactive molecule. nih.gov

Analogously, this compound can be elaborated into a molecular probe. The synthetic strategy could involve:

Replacing the iodine atom via a cross-coupling reaction with a linker arm.

Deprotecting the Boc-covered amine.

Conjugating the revealed amine to a biomolecule of interest (protein, peptide, etc.).

Attaching a reporter group, such as a fluorophore, to the end of the linker arm.

This would create a tool where the pyridine portion could act as a recognition element, enabling the targeted delivery of a fluorescent signal to a specific biological location, thereby facilitating the study of cellular dynamics. mdpi.com

Application in Inhibitor and Ligand Design for Specific Biological Targets

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The 2-aminopyridine scaffold, present in this compound, is a privileged structure in kinase inhibitor design. Mono-anilino-pyrimidine compounds, which are structurally similar, are known to be effective and irreversible EGFR-TKIs. researchgate.net

The value of this compound lies in its role as a key intermediate. The iodine atom provides a straightforward method for diversification through palladium-catalyzed cross-coupling reactions. This allows chemists to synthesize large libraries of compounds where different aromatic and heteroaromatic groups are attached to the 5-position of the pyridine ring. These libraries can then be screened for kinase inhibitory activity, and subsequent SAR studies can be performed to optimize the potency and selectivity of the initial hits. For example, highly selective type II kinase inhibitors have been developed using related chloromethyl pyrimidine (B1678525) building blocks in multi-step syntheses. nih.gov

Cholinesterase inhibitors are a cornerstone of treatment for Alzheimer's disease. nih.gov They work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The carbamate functional group is a well-established pharmacophore for inhibiting cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com Carbamate-based inhibitors, such as rivastigmine, act as pseudo-irreversible inhibitors by transferring their carbamoyl (B1232498) moiety to a critical serine residue in the enzyme's active site. nih.govmdpi.com

While this compound itself is not a reported cholinesterase inhibitor, its carbamate group is the key functional element. Studies on other O-aromatic N,N-disubstituted carbamates have demonstrated weak to moderate inhibition of both AChE and BChE. nih.govmdpi.com These studies provide valuable data on how structural modifications affect inhibitory potency.

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98>100 nih.gov
2-(phenylcarbamoyl)phenyl diphenylcarbamate72.551.60 nih.gov
Rivastigmine (Reference Drug)86.6731.75 mdpi.com
Galantamine (Reference Drug)0.8910.33 mdpi.com

These findings highlight that the carbamate moiety is a critical starting point for designing novel cholinesterase inhibitors. The this compound scaffold could be used to synthesize new derivatives where the pyridine ring and its substituents are tailored to enhance binding affinity and selectivity for cholinesterases.

G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets. nih.gov Modulators of these receptors can have therapeutic effects in a vast range of diseases. The metabotropic glutamate (B1630785) receptor 5 (mGlu5), a class C GPCR, is a promising target for treating psychiatric and neurodegenerative disorders. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand, offer the potential for greater selectivity and a more nuanced pharmacological response. nih.govnih.gov

The discovery of novel GPCR modulators often relies on screening libraries of diverse, drug-like small molecules. Pyridine-containing structures are frequently found in active GPCR ligands. This compound is an ideal building block for creating such libraries. The reactive iodine allows for the attachment of a multitude of chemical groups, enabling a thorough exploration of the SAR for a given GPCR target, such as mGlu5 or the P2Y12 receptor, which is a key target for antiplatelet drugs. By systematically modifying the substituent at the 5-position, researchers can fine-tune the molecule's properties to achieve high-affinity and selective binding to the allosteric sites of these important receptors.

Histone Deacetylase (HDAC) Inhibitors

The tert-butylcarbamate (B1260302) moiety is a recognized component in the design of Histone Deacetylase (HDAC) inhibitors, a class of drugs investigated primarily for cancer therapy. nih.gov HDACs are enzymes that play a crucial role in gene expression by modifying chromatin structure. nih.gov The general structure of an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker, and a zinc-binding group that chelates the zinc ion in the enzyme's active site.

This compound serves as a valuable precursor for the "cap" portion of these inhibitors. The iodopyridine core allows for the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach various aryl or heteroaryl groups, enabling the systematic exploration of the inhibitor's surface-recognition domain. This synthetic flexibility is critical for optimizing potency and isoform selectivity. Studies have shown that novel hydroxamates and 2'-aminoanilides bearing a tert-butylcarbamate group can selectively inhibit HDACs at nanomolar concentrations and induce apoptosis in cancer cell lines. nih.gov

Table 1: Activity of Representative tert-Butylcarbamate-Containing HDAC Inhibitors nih.gov
CompoundTargetActivity/EffectCell Line
Compound 8b (hydroxamate)HDAC6Selective inhibition at nanomolar level; 18.4% apoptosisU937 (human leukemia)
Compound 10c (hydroxamate)HDAC6Selective inhibition at nanomolar level; 21.4% apoptosisU937 (human leukemia)
Compound 9c (anilide)HDACsHighest cytodifferentiating effect (90.9%)U937 (human leukemia)
Compound 10c (hydroxamate)HDACsSub-micromolar growth inhibitionLAN-5, SH-SY5Y (neuroblastoma)

RNA-Splicing Modulators

RNA splicing is a fundamental process in gene expression, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Huntington's disease. nih.govucl.ac.uk Small molecules that can modulate pre-mRNA splicing have emerged as a promising therapeutic strategy. nih.gov These modulators can correct splicing defects or induce the inclusion of pseudoexons that lead to nonsense-mediated decay of a target transcript, effectively reducing the levels of a pathogenic protein. ucl.ac.uk

The development of RNA-splicing modulators relies heavily on the synthesis of diverse chemical libraries to identify active scaffolds. This compound is an ideal starting material for generating such libraries. Its reactive iodine handle provides a site for introducing a wide array of chemical substituents through robust cross-coupling chemistry. This allows researchers to systematically modify the molecule to optimize its interaction with components of the spliceosome or other RNA-binding proteins, thereby fine-tuning its biological activity.

Integration into PROTAC (Proteolysis-Targeting Chimeras) Linker Design

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. nih.govexplorationpub.com A PROTAC consists of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for target degradation. nih.govresearchgate.net this compound can be strategically incorporated into linker design. The pyridine ring can introduce a degree of conformational rigidity, which can be advantageous for optimizing ternary complex formation. The iodine atom serves as a versatile chemical handle for connecting to either the target-binding ligand or the E3-binding ligand, while the Boc-protected amine can be deprotected and extended to complete the linker chain. This modularity allows for the rapid synthesis of PROTAC libraries with varied linker architectures to screen for optimal degradation activity.

Table 2: Role of this compound in PROTAC Linker Construction
Structural FeatureFunction in PROTAC LinkerSynthetic Advantage
Pyridine RingProvides a semi-rigid structural element, influencing linker conformation.Can improve binding cooperativity in the ternary complex.
Iodine AtomServes as a reactive site for covalent bond formation (e.g., via Suzuki, Sonogashira, or Buchwald-Hartwig coupling).Allows for modular attachment to either the warhead or the E3 ligase ligand.
Boc-Protected AmineA masked amino group that can be deprotected for linker elongation.Enables stepwise and controlled synthesis of the linker chain.

Synthesis of Imaging Agents and Radiopharmaceuticals (e.g., for PET imaging)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo quantification of biochemical processes. nih.gov It relies on the use of molecules labeled with positron-emitting radioisotopes (radiopharmaceuticals) to visualize and measure the distribution of specific targets, such as receptors or enzymes, in the body.

This compound is a highly valuable precursor for the synthesis of radiopharmaceuticals for several reasons. The iodine atom on the pyridine ring can be directly substituted with a radioisotope of iodine, such as ¹²³I (for SPECT imaging) or ¹²⁴I (for PET imaging). Alternatively, the iodo-group can be used in Stille or Suzuki coupling reactions to introduce other common PET isotopes, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), which are attached to a separate precursor. nih.govnih.gov This synthetic accessibility makes the compound an excellent starting point for developing novel imaging agents to study disease pathology and assess the efficacy of new drugs.

Table 3: Potential Radioisotopes for Labeling via this compound
RadioisotopeHalf-LifeImaging ModalityLabeling Strategy
Fluorine-18 (¹⁸F)109.8 minutesPETAryl-stannane or -boronic acid precursor coupling
Carbon-11 (¹¹C)20.4 minutesPET[¹¹C]Methylation after functional group modification
Iodine-123 (¹²³I)13.2 hoursSPECTDirect radioiodination (iodine exchange)
Iodine-124 (¹²⁴I)4.2 daysPETDirect radioiodination (iodine exchange)

Investigation of Molecular Interactions and Biological Pathways

Understanding how small molecules interact with biological targets is fundamental to drug discovery and chemical biology. Chemical probes—potent, selective, and well-characterized molecules—are essential tools for interrogating biological pathways and validating new drug targets.

The structural features of this compound make it an excellent scaffold for the synthesis of chemical probes. The ability to perform diverse chemical modifications at the 5-position (via the iodine) allows for the creation of focused compound libraries. By systematically altering the substituent at this position, researchers can perform detailed structure-activity relationship (SAR) studies to understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, or pi-stacking—that govern a molecule's binding affinity and selectivity for its target protein. nih.gov This information is invaluable for designing more effective and safer drugs and for elucidating the complex mechanisms that underpin cellular function and disease.

Role As a Key Synthon in the Synthesis of Kinase Inhibitors

A significant application of tert-butyl (5-iodopyridin-2-yl)carbamate is its use as a key intermediate in the synthesis of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a substituted pyridine (B92270) core, and the ability to functionalize the 5-position of the pyridine ring through cross-coupling reactions makes this compound an invaluable starting material.

The synthesis of various kinase inhibitors often involves an initial cross-coupling reaction using this compound to introduce a key structural motif. Following the coupling reaction, the Boc protecting group can be readily removed to reveal the free amino group, which can then be further functionalized to complete the synthesis of the target molecule.

Conclusion

Computational and Theoretical Studies on Tert Butyl 5 Iodopyridin 2 Yl Carbamate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of tert-butyl (5-iodopyridin-2-yl)carbamate. These methods model the distribution of electrons within the molecule, which governs its physical and chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-rich pyridine (B92270) ring and the electron-withdrawing iodine atom significantly influence these frontier orbitals. DFT calculations can precisely map the molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atoms of the pyridine ring and the carbonyl oxygen of the carbamate (B1207046) are expected to be nucleophilic sites, while the carbon atom attached to the iodine is a primary electrophilic site, crucial for reactions like palladium-catalyzed cross-couplings.

Theoretical calculations on related N-aryl methanesulfonamide (B31651) compounds have demonstrated the utility of the semi-empirical PM6 method for optimizing molecular geometries and calculating electronic absorption spectra, total energy, and heat of formation. scispace.com Similar approaches can be applied to this compound to predict its spectroscopic properties and thermodynamic stability. Based on DFT studies of analogous compounds, the reactivity of specific functional groups can be predicted. For instance, the S-H bond in allyl mercaptan is predicted to be the primary site for radical scavenging, a prediction derived from calculating bond dissociation energies (BDE). nih.gov A similar approach could quantify the reactivity of the C-I bond in this compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO -1.2 Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. This compound serves as a key intermediate in the synthesis of kinase inhibitors, making it and its derivatives prime candidates for such studies.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. A binding site (or active site) is defined, and the ligand is placed in various conformations and orientations within this site. A scoring function then estimates the binding affinity for each pose. For derivatives of this compound, docking studies could explore interactions with the ATP-binding pocket of various kinases.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. dntb.gov.ua This allows for the assessment of the stability of the predicted binding pose, the conformational changes in the protein upon ligand binding, and the calculation of binding free energies. For example, MD simulations were used to confirm the stability of complexes between repurposed drugs and the enzyme Cathepsin B. dntb.gov.ua Such simulations could verify whether derivatives designed from the this compound scaffold form stable and lasting interactions with their intended protein targets. nih.gov

Conformational Analysis and Studies of Intramolecular Interactions

The biological activity and chemical reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, primarily around the carbamate linkage, which allow it to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy conformers.

Intramolecular interactions play a crucial role in stabilizing specific conformations. One of the most important of these is hydrogen bonding. While the parent compound lacks a hydrogen bond donor to interact with the carbamate's carbonyl oxygen, derivatives can be designed to include such groups. Crystal structure analysis of a related derivative, tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate, reveals extensive intermolecular N—H···O and N—H···N hydrogen bonds that link molecules into a two-dimensional network. nih.govresearchgate.netnih.gov This highlights the potential for strong hydrogen bonding capabilities in more complex derivatives.

Another significant non-covalent interaction is the cation-π interaction, which occurs between a cation and the electron-rich face of an aromatic ring. scilit.com The pyridine ring of this compound can act as the π-system in such interactions, which are vital for the binding of ligands to many proteins, including ion channels and G-protein coupled receptors. nih.gov Computational methods can quantify the strength of these interactions and their influence on the preferred conformation of the molecule, both in isolation and within a protein binding site.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry is a valuable tool for predicting the outcome of chemical reactions, particularly their regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the relative spatial arrangement of atoms in the product).

For this compound, the most significant aspect of regioselectivity involves reactions at the pyridine ring. The iodine atom at the 5-position makes this site highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are used to introduce new carbon-carbon or carbon-heteroatom bonds. Quantum mechanics-based workflows can calculate the activation energies for reactions at different positions on the ring, accurately predicting that functionalization will occur at the C-I bond. beilstein-journals.org

Stereoselectivity becomes important when reactions create new chiral centers. While the parent compound is achiral, its derivatives can be involved in stereoselective syntheses. For instance, in the Mukaiyama crossed-aldol-type reaction of related hydroxypyrroles, the use of different aldehydes led to different relative stereochemistries (R,R vs. R,S) at the newly formed chiral centers. researchgate.net Computational modeling can help rationalize and predict these outcomes by calculating the transition state energies for the different pathways leading to various stereoisomers. This predictive power is crucial for designing synthetic routes to enantiomerically pure compounds.

In Silico Ligand Design and Optimization

In silico (computer-based) methods are integral to modern drug discovery, enabling the rational design and optimization of lead compounds. This compound is a versatile scaffold for this process. Its structure can be systematically modified in a computational environment to improve binding affinity, selectivity, and pharmacokinetic properties.

The process often begins with a known binder or a fragment identified through screening. Using the scaffold of this compound, medicinal chemists can perform "virtual" reactions, such as replacing the iodine atom with a variety of chemical groups via simulated cross-coupling reactions. Molecular docking is then used to evaluate how these new derivatives interact with the target protein.

This iterative cycle of design, docking, and evaluation allows for the rapid exploration of chemical space. Promising candidates can be further analyzed using MD simulations to assess their dynamic behavior and binding stability. nih.gov Quantum chemical calculations can be employed to ensure that the designed molecules are synthetically accessible and possess desirable electronic properties. This integrated computational approach accelerates the optimization process, prioritizing the synthesis of only the most promising compounds and reducing the time and cost associated with drug development.

Table 2: List of Compounds Mentioned

Compound Name
This compound
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate
Allyl mercaptan
Indomethacin
Ibuprofen
Aspirin
Nimesulide
Celecoxib
Rofecoxib
Diclofenac

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Elucidation of Reaction Products and Intermediates

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules like tert-butyl (5-iodopyridin-2-yl)carbamate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) offer unambiguous insights into the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for confirming the structure of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the tert-butyl group and the pyridine (B92270) ring. The large tert-butyl group typically appears as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum. The aromatic protons on the pyridine ring will appear as distinct multiplets, with their chemical shifts and coupling patterns being indicative of their positions relative to the iodine and carbamate (B1207046) substituents. A representative ¹H NMR spectrum from a commercial supplier shows a characteristic peak for the tert-butyl protons at approximately 1.51 ppm.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, this includes the carbons of the pyridine ring, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. The chemical shifts of the pyridine ring carbons are particularly informative for confirming the substitution pattern.

Table 1: Representative ¹H NMR Spectral Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3d1HPyridine H-6
~7.9dd1HPyridine H-4
~7.7d1HPyridine H-3
~1.51s9Htert-Butyl

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The assignments are based on typical values for similar structures.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. By providing an exact mass measurement with high accuracy (typically to within a few parts per million), HRMS can unequivocally confirm the molecular formula of this compound, C₁₀H₁₃IN₂O₂. This technique is crucial for distinguishing the target compound from potential impurities or byproducts with similar nominal masses.

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

Chromatographic methods are central to both monitoring the progress of the synthesis of this compound and for its subsequent purification to a high degree of purity.

Reaction Monitoring: The formation of this compound from its precursors, such as 2-amino-5-iodopyridine (B21400), can be effectively monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). A patent describing the synthesis of related Boc-protected aminopyridines indicates that TLC is a suitable method for tracking the disappearance of the starting material, signaling the completion of the reaction. For more quantitative analysis, HPLC can be employed to follow the decrease in the concentration of reactants and the increase in the concentration of the product over time.

Purification Optimization: Following the completion of the synthesis, the crude product mixture typically requires purification to remove unreacted starting materials, reagents, and any byproducts. Flash column chromatography is a commonly used method for the purification of this compound. A typical solvent system for this purification involves a gradient of ethyl acetate (B1210297) in hexanes.

For achieving very high purity, especially on a larger scale, preparative High-Performance Liquid Chromatography (preparative HPLC) is the method of choice. This technique utilizes a high-pressure system to pass the crude product through a column packed with a stationary phase, allowing for the separation of the desired compound from impurities with high resolution. While specific preparative HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for the purification of Boc-protected compounds can be applied. Reversed-phase chromatography is often suitable, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. The stability of the acid-labile Boc-protecting group under these conditions is a consideration, though it is generally stable to the low concentrations of acid used in HPLC eluents.

Table 2: General Chromatographic Techniques for this compound
TechniqueApplicationTypical Conditions
Thin Layer Chromatography (TLC)Reaction MonitoringSilica gel plates; Mobile phase: Ethyl acetate/Hexanes
Flash Column ChromatographyPurificationSilica gel; Eluent: Gradient of Ethyl acetate in Hexanes
Preparative HPLCHigh-Purity PurificationReversed-phase C18 column; Mobile phase: Acetonitrile/Water gradient with acid modifier (e.g., 0.1% TFA)

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to calculate the precise positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and conformation in the solid state.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The ability to obtain a crystal structure is contingent upon the successful growth of a single crystal of suitable quality, which can be a challenging and empirical process. Should a crystal structure be determined in the future, it would provide invaluable information, confirming the connectivity and stereochemistry of the molecule and offering insights into its intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding.

Future Research Directions and Emerging Paradigms

Expanding the Scope of Synthetic Transformations

The synthetic utility of tert-Butyl (5-iodopyridin-2-yl)carbamate is largely attributed to the reactivity of the C-I bond and the directing and protective nature of the Boc-carbamate group. Future research will likely focus on novel transformations that further exploit these features.

Advanced Coupling Reactions: While traditional cross-coupling reactions are well-established, research is moving towards more challenging and sophisticated transformations. This includes the development of novel catalytic systems for C-N, C-O, and C-S bond formation, allowing for the introduction of a wider array of functional groups at the 5-position. The use of photoredox catalysis could enable previously inaccessible coupling partners and reaction pathways under milder conditions.

C-H Functionalization: A significant area of growth is the direct functionalization of C-H bonds on the pyridine (B92270) ring. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. Research into regioselective C-H activation at other positions of the pyridine ring, while the 5-position is occupied by iodine, could lead to multifunctionalized pyridine derivatives with unique properties.

Hypervalent Iodine Chemistry: The iodine atom itself can be a launchpad for further transformations. researchgate.net The oxidation of the iodide to a hypervalent iodine species on the pyridine ring would open up a plethora of synthetic possibilities, including its use as an oxidant or as a leaving group in nucleophilic substitutions. researchgate.net This could facilitate the introduction of complex moieties and the construction of intricate molecular architectures.

Table 1: Emerging Synthetic Transformations for this compound
Transformation TypeDescriptionPotential Advantages
Photoredox CatalysisUtilizes visible light to initiate cross-coupling reactions.Milder reaction conditions, broader substrate scope, access to novel reaction pathways.
Regioselective C-H ActivationDirect functionalization of C-H bonds on the pyridine ring.Increased atom economy, reduced number of synthetic steps.
Hypervalent Iodine ChemistryOxidation of the iodide to a hypervalent state for further reactions.Enables unique transformations like oxidative cyclizations and group transfers.

Exploring Novel Biological Applications and Target Identification

Pyridine derivatives are integral to a vast number of pharmaceuticals. nih.govijnrd.org The future for derivatives of this compound in medicinal chemistry lies in the exploration of novel biological targets and therapeutic areas.

Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening of libraries derived from this scaffold can identify compounds with interesting biological effects. Subsequent target deconvolution efforts, using techniques like chemical proteomics and thermal shift assays, can then uncover novel protein targets, potentially leading to first-in-class therapeutics.

Fragment-Based Drug Discovery (FBDD): The core pyridine structure can be used as a starting point in FBDD. By identifying weak-binding fragments that interact with a biological target, these can be grown or linked, using the iodine at the 5-position as a key vector for elaboration, to create potent and selective drug candidates.

Probes for Chemical Biology: Derivatives of this compound can be functionalized to create chemical probes. For instance, the incorporation of photoreactive groups or affinity tags could allow for the identification and study of protein-protein interactions or the mapping of active sites of enzymes. The iodine atom also provides a route for the introduction of radioisotopes for use in imaging studies. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

Retrosynthesis and Reaction Prediction: AI platforms can analyze vast datasets of chemical reactions to predict viable synthetic routes for novel derivatives of this compound. nih.gov These tools can suggest optimal reaction conditions, catalysts, and reagents, thereby accelerating the synthetic process and reducing experimental trial and error. technologynetworks.comnih.gov

De Novo Drug Design: ML models can be trained on large libraries of known active compounds to generate novel molecular structures with a high probability of biological activity against a specific target. nih.gov These models can design molecules with desired physicochemical properties, and the synthetic feasibility of these designs can be assessed using retrosynthesis algorithms.

Automated Synthesis: The integration of AI-driven synthesis planning with robotic platforms enables the automated, high-throughput synthesis of compound libraries. technologynetworks.com This allows for the rapid exploration of chemical space around the this compound scaffold, accelerating the discovery of new drug candidates and materials.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are becoming increasingly important in chemical synthesis. nih.govacs.orgresearchgate.net Future research will undoubtedly focus on developing more sustainable methods for the synthesis and modification of this compound.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl (5-iodopyridin-2-yl)carbamate, and how do reaction conditions influence yield?

Synthesis typically involves iodination of a pyridine precursor followed by carbamate protection. For example:

  • Step 1 : Iodination of 5-bromo- or 5-chloropyridin-2-amine using NaI/CuI in DMF at 120°C (analogous to tert-butyl (4-iodopyridin-2-yl)carbamate synthesis) .
  • Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in THF or DCM .

Q. Critical factors :

ParameterOptimization RangeImpact
Temperature0–25°C (Boc protection)Higher temperatures risk Boc group cleavage.
SolventTHF > DCMTHF enhances nucleophilicity of the amine.
CatalystDMAP (0.1 eq.)Accelerates Boc activation.

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. MS) during characterization?

  • NMR analysis : Ensure deuterated solvent purity and check for residual protons (e.g., DMSO-d₆ may show water peaks at ~3.3 ppm). For 5-iodo derivatives, expect aromatic protons downfield-shifted to δ 8.2–8.7 ppm .
  • Mass spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns of iodine (M+2 peak ~100% intensity) from potential impurities. Cross-validate with IR (C=O stretch ~1700 cm⁻¹ for carbamate) .
  • Resolution : If discrepancies persist, repeat crystallization (e.g., using ethyl acetate/hexane) and re-analyze .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar carbamates:

  • Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat).
    • Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can crystallography (e.g., SHELX) resolve ambiguities in molecular conformation or hydrogen bonding?

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For iodine-containing compounds, ensure sufficient diffraction resolution (<1.0 Å) to resolve heavy-atom positions .
  • Refinement : SHELXL refines anisotropic displacement parameters for iodine. Key interactions (e.g., N-H···O=C hydrogen bonds) can be modeled using SHELXPRO .
  • Example : In tert-butyl carbamate derivatives, intramolecular H-bonds between NH and carbonyl groups stabilize planar conformations .

Q. What strategies enable selective functionalization of the pyridine ring without cleaving the Boc group?

  • Metal-catalyzed cross-coupling : Use Pd(PPh₃)₄/Suzuki conditions (e.g., coupling 5-iodo with aryl boronic acids at 80°C). The Boc group remains stable under mild basic conditions (pH < 9) .
  • Electrophilic substitution : Nitration or sulfonation at the 3-position is feasible due to the electron-withdrawing iodine and carbamate groups directing meta-substitution .

Q. How can researchers reconcile conflicting reactivity data in cross-coupling reactions (e.g., Stille vs. Sonogashira)?

  • Stille coupling : Requires strict anhydrous conditions and may fail due to iodide ligand interference. Pre-treatment with Ag₂O can improve yields .
  • Sonogashira : Use CuI/Pd(PPh₃)₂Cl₂ with TEA base. Iodine’s steric bulk may slow alkyne insertion; increasing temperature to 100°C enhances kinetics .
  • Troubleshooting table :
IssueLikely CauseSolution
Low yieldBoc cleavage under basic conditionsSwitch to weaker bases (e.g., K₂CO₃ instead of NaOH).
Side productsIodine displacement by ligandsAdd Ag salts to sequester iodide ions.

Data Contradiction Analysis

Q. Discrepancies in melting points across literature: How to determine the correct value?

  • Possible causes : Polymorphism, solvent inclusion, or impurities.
  • Method : Perform DSC analysis at 5°C/min. For tert-butyl carbamates, expect sharp endothermic peaks between 120–140°C. Compare with recrystallized samples (e.g., from ethanol/water) .

Q. Conflicting solubility reports in polar vs. non-polar solvents: What factors influence this?

  • Key variables :
    • Crystal packing : Hydrogen-bond networks (common in carbamates) reduce solubility in non-polar solvents .
    • Iodine’s polarizability : Enhances solubility in DMSO or DMF via halogen bonding .
  • Test protocol : Use a graded solvent series (hexane → ethyl acetate → MeOH) to empirically determine solubility.

Tables for Key Parameters

Table 1 : Common synthetic routes and yields for this compound analogs

PrecursorIodination ReagentYield (%)Reference
5-Bromopyridin-2-amineNaI/CuI, DMF, 120°C65–75
5-Chloropyridin-2-amineI₂, HIO₃, H₂SO₄50–60

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